molecular formula C18H18ClN5O3 B3012958 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-98-9

5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3012958
CAS RN: 899973-98-9
M. Wt: 387.82
InChI Key: HREUHOSWONGEGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives is a topic of interest due to their potential applications in various fields. In the first paper, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide is described, which shares a similar triazole core to the compound of interest. The synthesis involved a five-step process starting from 4-chlorobenzenamine. The reaction conditions were optimized for the reaction between the triazole ester and ethylene diamine, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS, ensuring the purity and structure of the synthesized compound .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, they do provide insight into the structural aspects of related triazole compounds. Triazoles are known for their unique ring structure, which can be functionalized in various ways to achieve different properties. The characterization techniques mentioned, such as 1H NMR and MS, are crucial for confirming the molecular structure of such compounds .

Chemical Reactions Analysis

The second paper discusses a 1,3-dipolar cycloaddition reaction, which is a method that could potentially be applied to the synthesis of the compound . This reaction involves the use of hydrazonoyl hydrochlorides (nitrilimines) and carbodiimides, with triethylamine as a base. The study provides insights into the mechanism, highlighting that alkyl and cycloalkyl moieties can act as leaving groups in the formation of the triazole ring. Although the specific compound of interest is not mentioned, the general reaction type and mechanism are relevant to its potential synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents on the triazole ring can significantly affect these properties. For instance, the introduction of amino groups and chlorobenzyl moieties can impact the compound's solubility, stability, and reactivity. However, the provided papers do not offer specific data on the physical and chemical properties of 5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. To fully understand these properties, experimental studies and characterization of the compound would be necessary .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Triazole derivatives, including structures similar to "5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide," have been extensively studied for their potential in creating biologically active molecules. The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates offers a pathway to triazole-based scaffolds, which are crucial in developing peptidomimetics and compounds with biological activities. Such triazole-containing compounds have shown promise as inhibitors of HSP90, a target for cancer therapy, with specific derivatives demonstrating significant inhibitory effects (Ferrini et al., 2015).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has revealed compounds with good to moderate antimicrobial activities against various microorganisms. This underscores the potential of triazole derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Solid-Phase Synthesis Applications

In the realm of peptide synthesis, triazole derivatives serve as anchors for solid-phase synthesis, facilitating the production of C-terminal peptide amides under mild conditions. This application is pivotal in synthesizing peptides with specific sequences and functions (Albericio & Barany, 2009).

Heterocyclic Chemistry Innovations

Triazole derivatives are key intermediates in the synthesis of heterocyclic compounds, which are foundational in developing pharmaceuticals and agrochemicals. Their versatility in chemical reactions enables the creation of complex molecules with potential therapeutic applications (Kemskiy et al., 2018).

properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-26-12-7-8-15(27-2)14(9-12)21-18(25)16-17(20)24(23-22-16)10-11-5-3-4-6-13(11)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREUHOSWONGEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(2-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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